molecular formula C11H13N3 B2653748 [3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine CAS No. 1340222-63-0

[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine

Cat. No.: B2653748
CAS No.: 1340222-63-0
M. Wt: 187.246
InChI Key: ZABFXUZRZNFHFJ-UHFFFAOYSA-N
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Description

[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This structure is significant due to the presence of the imidazole ring, a five-membered heterocyclic moiety known for its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine typically involves the formation of the imidazole ring followed by its attachment to the phenylmethanamine group. One common method involves the reaction of 1-methylimidazole with a suitable phenylmethanamine precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine is unique due to the combination of the imidazole ring with the phenylmethanamine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with simpler imidazole derivatives .

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-6-5-13-11(14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABFXUZRZNFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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